molecular formula C11H13FO3 B1490636 Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate CAS No. 1036396-15-2

Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate

Cat. No. B1490636
CAS RN: 1036396-15-2
M. Wt: 212.22 g/mol
InChI Key: UFFGNSKYXYPMFH-UHFFFAOYSA-N
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Description

“Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate” is a chemical compound with the CAS Number: 1036396-15-2 . It has a molecular weight of 212.22 . This compound is used in various applications, such as drug synthesis and organic reactions.


Molecular Structure Analysis

The InChI Code of “this compound” is 1S/C11H13FO3/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3,5,7H,4,6H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Methyl Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate(Methyl 3-(3-fluoro-4-methoxyphenyl)propanoatefluoro-4-methoxyphenyl)propanoate is used in a variety of scientific research applications. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the study of enzyme-catalyzed reactions, as well as in the study of biochemical and physiological processes. It is also used as a reagent in spectroscopic studies, and in the study of cellular metabolism.

Mechanism of Action

The mechanism of action of methyl Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate(Methyl 3-(3-fluoro-4-methoxyphenyl)propanoatefluoro-4-methoxyphenyl)propanoate is not well understood. However, it is believed to interact with various enzymes and proteins in the body, resulting in various biochemical and physiological effects. It is also believed to act as an inhibitor of certain enzymes, resulting in the inhibition of various metabolic processes.
Biochemical and Physiological Effects
Methyl this compound(Methyl 3-(3-fluoro-4-methoxyphenyl)propanoatefluoro-4-methoxyphenyl)propanoate has a wide range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the brain. It has also been shown to have a stimulatory effect on the enzyme adenylate cyclase, resulting in increased levels of cyclic adenosine monophosphate (cAMP) in the body. It has also been shown to have an inhibitory effect on the enzyme phospholipase C, resulting in decreased levels of inositol triphosphate (IP3) in the body.

Advantages and Limitations for Lab Experiments

Methyl Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate(Methyl 3-(3-fluoro-4-methoxyphenyl)propanoatefluoro-4-methoxyphenyl)propanoate has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its low toxicity and low cost. It is also relatively easy to synthesize and purify, making it ideal for use in laboratory experiments. However, this compound is not water-soluble, making it difficult to use in certain experiments. Additionally, the compound is not very stable and can easily decompose over time.

Future Directions

Methyl Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate(Methyl 3-(3-fluoro-4-methoxyphenyl)propanoatefluoro-4-methoxyphenyl)propanoate has many potential future applications. It has been suggested as a potential therapeutic agent for the treatment of various neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. It has also been suggested as a potential agent for the treatment of cancer, as it has been shown to have inhibitory effects on certain enzymes involved in cancer cell growth. Additionally, it has been suggested as a potential agent for the treatment of depression, as it has been shown to have a stimulating effect on the enzyme adenylate cyclase. Finally, it has been suggested as a potential agent for the treatment of obesity, as it has been shown to have an inhibitory effect on the enzyme phospholipase C.

Safety and Hazards

The safety information for “Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate” includes several hazard statements: H315, H319, H335 . These correspond to potential skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 3-(3-fluoro-4-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3,5,7H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFGNSKYXYPMFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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